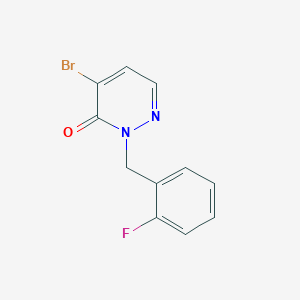

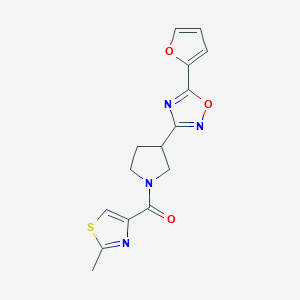

![molecular formula C15H18ClN5OS B3016113 1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2097923-09-4](/img/structure/B3016113.png)

1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of urea derivatives is a significant area of research due to their potential medicinal applications. In the context of 1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea, similar compounds have been synthesized for their biological activities. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized, showing significant antiproliferative effects on various cancer cell lines . Another related compound, 1-(4-chlorobenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea, was synthesized by reacting 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole with 4-chlorobenzoyl isocyanate, exhibiting good fungicidal activity . These studies indicate that the synthesis of such urea derivatives is feasible and can lead to compounds with promising biological activities.

Molecular Structure Analysis

The molecular structure and conformation of urea derivatives are crucial for their biological activity. In a related study, ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine were synthesized and their structures were analyzed using spectroscopic methods and molecular modeling, revealing preferred conformations and the presence of multiple conformations at the urea unit . Similarly, the crystal structure of a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was determined by X-ray crystallography, and its molecular geometry was studied using density functional theory (DFT) . These analyses are essential for understanding the structure-activity relationships of such compounds.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives is influenced by their molecular structure. The study of novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one provided insights into the molecule's stability, hyperconjugative interactions, and charge delocalization through natural bond orbital analysis. Local reactivity descriptors were calculated to identify chemically reactive sites within the molecule . This type of analysis is important for predicting how such compounds might interact with biological targets or undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and pharmacokinetic parameters, are critical for their development as therapeutic agents. For example, a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase (sEH) were synthesized, and their structure-activity relationships were investigated. The pharmacokinetic parameters of these compounds were significantly improved over previous inhibitors, with one compound showing a 3300-fold increase in area under the curve (AUC) compared to its analogue . Understanding these properties is essential for optimizing the therapeutic potential of urea derivatives.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Synthetic Approaches : Research has developed methods for synthesizing derivatives of urea compounds, including those with thiadiazole moieties, under various conditions. For instance, novel synthesis techniques have been applied to produce urea derivatives featuring thiadiazolyl groups, utilizing microwave irradiation for efficient reaction processes and yield improvements (Kejian Li & Wenbin Chen, 2008; Song Xin-jian et al., 2006).

Structural Insights : Detailed structural and conformational studies on urea derivatives, including N-methylpiperazine containing phenyl and N-heterocyclic substituents, have been performed to understand their molecular frameworks. These studies involve spectroscopic analyses and crystal structure determinations, providing valuable information on the compounds' geometries and electronic structures (I. Iriepa & J. Bellanato, 2013).

Biological Activities

Antitumor and Antimicrobial Properties : Several studies have demonstrated the potential antitumor and antimicrobial activities of urea derivatives. For example, specific compounds have shown promising effects in inhibiting tumor metastasis in models such as the Lewis-lung-carcinoma model, indicating their utility in cancer research (Zou Xia, 2011). Furthermore, novel urea derivatives with thiadiazole moieties have been evaluated for their antimicrobial activities, offering insights into their potential as therapeutic agents (Abdelmotaal Abdelmajeid et al., 2017).

Inhibition of Photosynthetic and Respiratory Energy Conservation : Research has identified substituted thiadiazolyl-phenyl-ureas as inhibitors of energy conservation in both respiration and photosynthesis. These findings highlight the chemical's impact on biological processes and its potential application in studying energy conservation mechanisms (G. Hauska et al., 1975).

Nonlinear Optical Properties : Studies have also explored the nonlinear optical (NLO) properties of urea derivatives, assessing their potential in optoelectronic device fabrication. The electronic, optical, and NLO characteristics of specific chalcone derivatives have been assessed, revealing superior properties that could be utilized in the development of optoelectronic devices (M. Shkir et al., 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN5OS/c16-12-3-1-11(2-4-12)9-17-15(22)19-13-5-7-21(8-6-13)14-10-18-23-20-14/h1-4,10,13H,5-9H2,(H2,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNUDRVXZDKQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)NCC2=CC=C(C=C2)Cl)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3016032.png)

![2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B3016033.png)

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)

![3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B3016043.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B3016048.png)

![2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B3016049.png)

![2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B3016050.png)